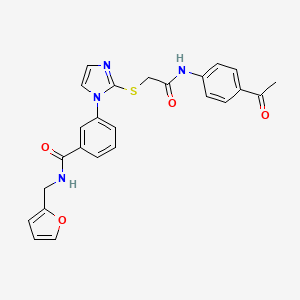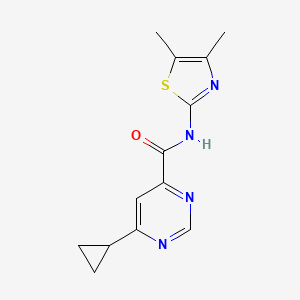
Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Overview
Description
Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular formula of Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is C11H21NO3 . The molecular weight is 215.29 . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
Piperidines are involved in a variety of chemical reactions. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The density of Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is 1.2±0.1 g/cm3 . The boiling point is 275.1±33.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The refractive index is 1.501 .
Scientific Research Applications
- Significance : Researchers can explore these synthetic pathways to access a wide range of piperidine derivatives with potential pharmacological properties .
- Antimalarial Activity : Piperidine derivatives have shown promise as antimalarial agents. Evaluate the potential of this compound in combating malaria parasites .
Synthesis of Piperidine Derivatives
Biological Evaluation and Drug Discovery
Mechanism of Action
The mode of action of a piperidine derivative would depend on its specific chemical structure and the functional groups it contains. It could interact with its targets through various types of chemical interactions, including ionic bonds, hydrogen bonds, and hydrophobic interactions .
The pharmacokinetics of a piperidine derivative, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on its specific chemical structure. Factors that could influence its pharmacokinetics include its size, charge, lipophilicity, and the presence of specific functional groups .
The result of action of a piperidine derivative at the molecular and cellular levels could involve changes in cell signaling, gene expression, or cellular metabolism, depending on its specific targets .
The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the stability and efficacy of a piperidine derivative .
Future Directions
Piperidines play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing research in this field, and Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate could potentially be involved in future studies.
properties
IUPAC Name |
ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-2-15-11(14)12-7-5-10(6-8-12)4-3-9-13/h10,13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNSVTKRYJNZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

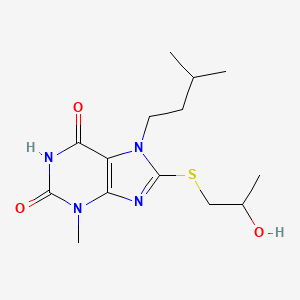
![2-[1-(Bromomethyl)cyclopropyl]oxane](/img/structure/B2628771.png)
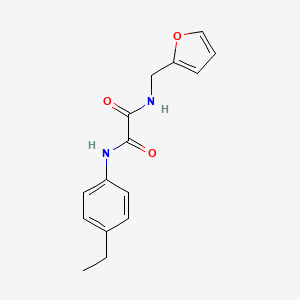


![(4As,6aS,6bR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2628780.png)
![N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2628781.png)
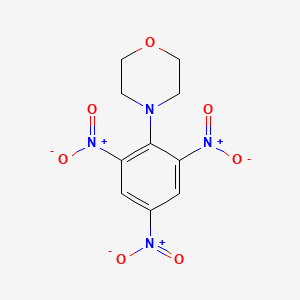
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2628783.png)
![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2628784.png)
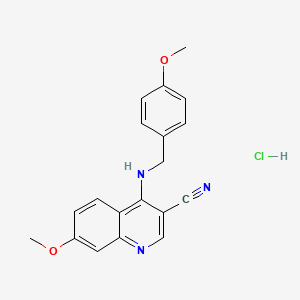
![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)
